Cas no 7413-18-5 (3-[3-(trifluoromethyl)phenyl]but-2-enoic acid)
![3-[3-(trifluoromethyl)phenyl]but-2-enoic acid structure](https://ko.kuujia.com/scimg/cas/7413-18-5x500.png)
7413-18-5 structure
상품 이름:3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
CAS 번호:7413-18-5
MF:C11H9F3O2
메가와트:230.183173894882
CID:5226192
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 3-[3-(trifluoromethyl)phenyl]but-2-enoic acid
-
- 인치: 1S/C11H9F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)
- InChIKey: ZDEDBZWATWFBJV-UHFFFAOYSA-N
- 미소: C(F)(F)(F)C1=CC=CC(=C1)C(C)=CC(O)=O
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-91910-0.25g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 0.25g |
$361.0 | 2023-02-11 | |
Chemenu | CM417040-250mg |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95%+ | 250mg |
$344 | 2023-03-10 | |
Chemenu | CM417040-1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95%+ | 1g |
$802 | 2023-03-10 | |
Enamine | EN300-91910-2.5g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 2.5g |
$1428.0 | 2023-02-11 | |
Enamine | EN300-91910-0.1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 0.1g |
$252.0 | 2023-02-11 | |
Enamine | EN300-91910-1.0g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid, Mixture of isomers |
7413-18-5 | 95% | 1.0g |
$727.0 | 2023-02-11 | |
Aaron | AR01EMQV-2.5g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95% | 2.5g |
$2373.00 | 2025-02-11 | |
Enamine | EN300-7354617-0.05g |
(2E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95.0% | 0.05g |
$202.0 | 2025-03-21 | |
Enamine | EN300-7354617-1.0g |
(2E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
1PlusChem | 1P01EMIJ-1g |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
7413-18-5 | 95% | 1g |
$1139.00 | 2024-04-21 |
3-[3-(trifluoromethyl)phenyl]but-2-enoic acid 관련 문헌
-
1. Back matter
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
7413-18-5 (3-[3-(trifluoromethyl)phenyl]but-2-enoic acid) 관련 제품
- 2228000-38-0(rac-(1R,5R,6S)-6-amino-N,N-dimethylbicyclo3.2.0heptane-3-carboxamide)
- 591212-77-0(3-(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino-2-thioxo-1,3-thiazolidin-4-one)
- 244139-90-0(Triglycerol Monolaurate)
- 10241-97-1(5-Methylindole-2-carboxylic acid)
- 1261574-26-8(5-Chloro-3-iodo-2-(3-(trifluoromethoxy)phenyl)pyridine)
- 690964-21-7(N-4-(2-Amino-1,3-thiazol-4-yl)phenylpropanamide)
- 1448063-29-3(1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one)
- 2229298-72-8(O-2-(1-ethenyl-1H-pyrazol-4-yl)ethylhydroxylamine)
- 1207058-56-7(1,6-dimethyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one)
- 1016315-12-0(5-(Benzyloxy)-2-chloroquinoline)
추천 공급업체
Amadis Chemical Company Limited
(CAS:7413-18-5)3-[3-(trifluoromethyl)phenyl]but-2-enoic acid

순결:99%
재다:1g
가격 ($):651.0